Centrinone-B
Overview
Description
Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .
Molecular Structure Analysis
Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .Chemical Reactions Analysis
Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .Scientific Research Applications
Centrosome Loss and p53 Activation : Meitinger et al. (2016) identified a critical module for communicating mitotic challenges to the p53 circuit following centrosome loss or extended mitotic duration, implicating Centrinone-B's role in these processes (Meitinger et al., 2016).
Cancer Cell Division without Centrosomes : Wong et al. (2015) found that while normal cells stopped dividing after centrosome depletion using Centrinone-B, cancer cells continued to divide, highlighting a fundamental difference in the response of normal and cancer cells to centrosome loss (Wong et al., 2015).
Anticancer Effects in Ewing’s Sarcoma Cells : Kerschner-Morales et al. (2020) demonstrated the efficacy of PLK4 inhibitors like Centrinone in inducing cell death in Ewing’s sarcoma cells, providing a rationale for their evaluation in vivo (Kerschner-Morales et al., 2020).
Evaluation in Cancer Models : Suri et al. (2019) evaluated various protein kinase inhibitors, including Centrinone-B, for their crossover potential to PLK4 in a pre-clinical model of cancer, highlighting the specificity and potential therapeutic applications of these inhibitors (Suri et al., 2019).
Centrosome-Independent Spindle Bipolarization : Takeda et al. (2020) discussed the mechanism of centrosome-independent spindle bipolarization discovered through the use of Centrinone, providing insights into centrosome function (Takeda et al., 2020).
Centrosome Amplification in Melanoma : Denu et al. (2018) explored the role of centriole overduplication in melanoma and the potential of PLK4 inhibitors like Centrinone-B in reducing cell proliferation and inducing apoptosis (Denu et al., 2018).
Effects in Acute Myeloid Leukemia Cells : Mu et al. (2022) showed that Centrinone inhibited the proliferation of acute myeloid leukemia cells and induced apoptosis, suggesting its potential role in leukemiagenesis (Mu et al., 2022).
Radiation-Induced Abnormal Centrosome Amplification : Fujimoto et al. (2020) investigated radiation-induced abnormal centrosome amplification and its link to mitotic catastrophe in tumor cells, using Centrinone-B to inhibit centrosome amplification (Fujimoto et al., 2020).
properties
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone-B | |
CAS RN |
1798871-31-4 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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